molecular formula C14H19NO4 B3082551 4-BOC-aminophenylacetic acid, methyl ester CAS No. 112918-77-1

4-BOC-aminophenylacetic acid, methyl ester

Cat. No. B3082551
CAS RN: 112918-77-1
M. Wt: 265.3 g/mol
InChI Key: SWVCXLXHFUCMFW-UHFFFAOYSA-N
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Description

4-BOC-aminophenylacetic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an ester derivative of 4-BOC-aminophenylacetic acid, which is a non-proteinogenic amino acid. The BOC group in the compound acts as a protecting group for the amino group, making it a useful intermediate for the synthesis of other compounds. In

Scientific Research Applications

Peptide Synthesis

The Boc (tert-butoxycarbonyl) group is widely used for protecting amino functions during peptide synthesis. When an amino group needs protection, converting it to the Boc-derivative is a common strategy. Boc-amino acids were initially employed in peptide synthesis and complemented benzyl carbamates (Cbz-compounds). Unlike benzyl carbamates, Boc can be cleaved by mild acidolysis, making it a versatile choice for temporary protection of the α-amino group in solid-phase peptide synthesis .

Dual Protection of Amino Functions

Primary amines can accommodate two protecting groups, and Boc is often used in dual protection scenarios. This review highlights cases where mutual interaction between two Boc-groups on the same nitrogen facilitates cleavage. The Boc group’s stability under mild acidolysis conditions makes it advantageous for dual protection strategies .

Green and Eco-Friendly Boc Protection

Efficient and eco-friendly methods for Boc protection have been developed. A catalyst and solvent-free approach allows almost quantitative Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This green route minimizes environmental impact and provides a practical way to protect amino groups .

Photocatalytic Ester Synthesis

Recent research has explored photocatalytic synthesis using Boc-protected compounds. For instance, Acr±Mes ClO4− photocatalyst can activate the methyl group in toluene derivatives, leading to the formation of desired esters. This innovative approach demonstrates the versatility of Boc-protected molecules in synthetic chemistry .

properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVCXLXHFUCMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-BOC-aminophenylacetic acid, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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